molecular formula C27H22O12 B1229567 (+)-Lithospermic acid

(+)-Lithospermic acid

Cat. No. B1229567
M. Wt: 538.5 g/mol
InChI Key: UJZQBMQZMKFSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Lithospermic acid is a natural product found in Origanum vulgare, Salvia chinensis, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Structural Studies : The total synthesis of (+)-lithospermic acid has been achieved through various methods, including asymmetric intramolecular alkylation via C-H bond activation (O'Malley et al., 2005), and Rh-catalyzed carbene C-H insertion reactions (Wang & Yu, 2011). These methods have enabled the assembly of its dihydrobenzofuran core, showcasing the chemical versatility of this compound.

  • Cardioprotective Effects : Lithospermic acid B, a derivative of this compound, has demonstrated myocardial salvage effects. It significantly reduced myocardial damage in post-ischemic rabbit hearts (Fung et al., 1993). This suggests its potential application in treating heart-related conditions.

  • Antioxidant and Anti-inflammatory Properties : Studies have shown that lithospermic acid acts as a xanthine oxidase inhibitor with significant anti-inflammatory and hypouricemic effects in rats (Liu et al., 2008). It scavenges superoxide radicals, indicating its potent antioxidant capabilities.

  • Pharmacokinetics and Metabolism : Research on lithospermic acid B from Radix Salviae Miltiorrhizae (danshen) revealed insights into its metabolism and pharmacokinetics in rats. The methylation of lithospermic acid B appears to be a primary metabolic pathway, with its metabolites being excreted via bile and feces (Cui et al., 2008).

  • Therapeutic Applications : Lithospermic acid B protects β-cells from cytokine-induced apoptosis, suggesting its utility in diabetic treatment. It also activates anti-apoptotic pathways, indicating its potential in various therapeutic applications (Lee et al., 2011).

  • Skin Barrier Restoration : In a study on an IMQ-induced psoriasis-like animal model, lithospermic acid demonstrated the ability to restore skin barrier functions. This suggests its potential use in dermatological treatments (Chen et al., 2022).

  • Renoprotective Effects : Lithospermic acid B ameliorated the development of diabetic nephropathy in type 2 diabetic OLETF rats, indicating its renoprotective effects. It notably reduced blood pressure, oxidative stress, and inflammatory markers in renal tissues (Kang et al., 2008).

properties

IUPAC Name

4-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZQBMQZMKFSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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